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A comprehensive review of two investigational endothelin-A receptor antagonists, zibotentan
and atrasentan, in the treatment of castration-resistant prostate cancer (CRPC). This guide

provides a detailed comparison of their clinical efficacy, safety profiles, and mechanisms of

action, supported by data from pivotal Phase III clinical trials.

For researchers and drug development professionals navigating the landscape of therapeutic

options for castration-resistant prostate cancer (CRPC), a thorough understanding of

investigational agents is paramount. This guide offers an objective comparison of zibotentan
and atrasentan, two selective endothelin-A (ETA) receptor antagonists that have been

evaluated in late-stage clinical trials for CRPC. While neither agent ultimately demonstrated a

significant survival benefit leading to regulatory approval for this indication, a detailed

examination of their clinical trial data and underlying mechanisms provides valuable insights for

the scientific community.

Mechanism of Action: Targeting the Endothelin Axis
Both zibotentan and atrasentan are small molecule inhibitors that selectively target the

endothelin-A (ETA) receptor. The endothelin axis, particularly the binding of endothelin-1 (ET-1)

to the ETA receptor, is implicated in various processes that drive cancer progression, including

cell proliferation, evasion of apoptosis, angiogenesis, and bone metastasis.[1][2] By blocking

the ET-1/ETA signaling pathway, these drugs were developed with the aim of inhibiting tumor

growth and progression in CRPC.[1][2]
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The binding of ET-1 to the ETA receptor activates several downstream signaling cascades,

including the MAPK, PI3K/Akt, and NF-κB pathways, which are crucial for cell survival and

proliferation.[1] Zibotentan and atrasentan competitively inhibit this binding, thereby disrupting

these pro-survival signals.
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Endothelin-A Receptor Signaling Pathway in Prostate Cancer.

Clinical Efficacy in Castration-Resistant Prostate
Cancer
The clinical development of both zibotentan and atrasentan in CRPC was primarily evaluated

in large, randomized, placebo-controlled Phase III trials. The key efficacy endpoints in these

studies were overall survival (OS) and progression-free survival (PFS) or time to progression

(TTP).
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Zibotentan: The ENTHUSE Trials
Zibotentan was investigated in a series of Phase III trials known as the ENTHUSE

(Endothelin-A Use) program.

ENTHUSE M1 (Study 14): This trial evaluated zibotentan in patients with metastatic CRPC.

The study did not meet its primary endpoint of improving overall survival.

ENTHUSE M0 (Study 15): This study focused on patients with non-metastatic CRPC. It was

also terminated early due to the unlikelihood of meeting its primary efficacy endpoints of

progression-free and overall survival.

ENTHUSE M1c (Study 33): This trial assessed zibotentan in combination with docetaxel

chemotherapy in patients with metastatic CRPC. The addition of zibotentan to docetaxel did

not result in a significant improvement in overall survival compared to docetaxel alone.

Atrasentan: Key Phase III Trials
Atrasentan was also evaluated in several Phase III trials for CRPC.

SWOG S0421: This large, randomized trial investigated the addition of atrasentan to

docetaxel and prednisone in men with metastatic CRPC. The study was halted for futility as

the addition of atrasentan did not improve either progression-free survival or overall survival.

SPINE (Study M00-244) and Study M00-211: These trials evaluated atrasentan as a

monotherapy in men with metastatic and non-metastatic CRPC, respectively. While some

biological activity was observed, neither trial demonstrated a significant benefit in their

primary endpoints.

Quantitative Data Summary
The following tables summarize the key efficacy and safety data from the pivotal Phase III trials

of zibotentan and atrasentan in CRPC.

Table 1: Comparison of Efficacy in Metastatic CRPC
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Endpoint

Zibotentan
(ENTHUSE
M1c) +
Docetaxel

Placebo +
Docetaxel

Atrasentan
(SWOG S0421)
+ Docetaxel

Placebo +
Docetaxel

Overall Survival

(OS)

Median OS

(months)
20.0 19.2 17.8 17.6

Hazard Ratio

(95% CI)
1.00 (0.84 - 1.18) - 1.04 (0.90 - 1.19) -

p-value 0.963 - 0.64 -

Progression-Free

Survival (PFS)

Median PFS

(months)
Not Reported Not Reported 9.2 9.1

Hazard Ratio

(95% CI)
Not Reported - 1.02 (0.89 - 1.16) -

p-value Not Reported - 0.81 -

Table 2: Comparison of Efficacy in Non-Metastatic CRPC
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Endpoint
Zibotentan
(ENTHUSE M0)

Placebo
Atrasentan
(SPINE)

Placebo

Overall Survival

(OS)

Hazard Ratio

(95% CI)
1.13 (0.73 - 1.76) - Not Reported -

p-value 0.589 - Not Reported -

Progression-Free

Survival (PFS)

Hazard Ratio

(95% CI)
0.89 (0.71 - 1.12) - Not Reported -

p-value 0.330 - Not Reported -

Time to

Progression

(TTP)

Median TTP

(days)
Not Reported Not Reported

Delayed by 93

days (not

statistically

significant)

-

p-value Not Reported - 0.288 -

Table 3: Comparison of Common Adverse Events (Grade ≥3)
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Adverse Event

Zibotentan
(ENTHUSE
M1c) +
Docetaxel (%)

Placebo +
Docetaxel (%)

Atrasentan
(SWOG S0421)
+ Docetaxel
(%)

Placebo +
Docetaxel (%)

Peripheral

Edema
52.7 (any grade) Not Reported Not Reported Not Reported

Diarrhea 35.4 (any grade) Not Reported Not Reported Not Reported

Alopecia 33.9 (any grade) Not Reported Not Reported Not Reported

Nausea 33.3 (any grade) Not Reported Not Reported Not Reported

Any Grade ≥3

Toxicity
Not Reported Not Reported 57 60

Experimental Protocols
The pivotal Phase III trials for both zibotentan and atrasentan were designed as randomized,

double-blind, placebo-controlled studies.

Zibotentan (ENTHUSE Program)
Patient Population: Patients with metastatic or non-metastatic castration-resistant prostate

cancer. Specific trials had further inclusion criteria, such as the ENTHUSE M1c trial which

required patients to be candidates for docetaxel chemotherapy.

Intervention: Zibotentan was administered orally at a dose of 10 mg once daily, either as a

monotherapy or in combination with standard-of-care docetaxel (75 mg/m² intravenously

every 21 days).

Comparator: Placebo, either as a monotherapy or in combination with docetaxel.

Primary Endpoints: The primary endpoints were typically overall survival (OS) and

progression-free survival (PFS).

Statistical Analysis: Efficacy endpoints were generally analyzed using a log-rank test to

compare the time-to-event distributions between the treatment and placebo arms. Hazard
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ratios and their corresponding confidence intervals were calculated.

Atrasentan (SWOG S0421)
Patient Population: Men with metastatic castration-resistant prostate cancer who were

candidates for docetaxel-based chemotherapy.

Intervention: Atrasentan was administered orally at a dose of 10 mg daily in combination with

docetaxel (75 mg/m² intravenously every 21 days) and prednisone (5 mg orally twice daily).

Comparator: Placebo in combination with docetaxel and prednisone.

Primary Endpoints: The co-primary endpoints were progression-free survival (PFS) and

overall survival (OS).

Statistical Analysis: The trial was designed to detect a clinically meaningful improvement in

OS and PFS with the addition of atrasentan. An intent-to-treat analysis was performed using

a log-rank test.
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Generalized Phase III Clinical Trial Workflow.

Conclusion
In conclusion, both zibotentan and atrasentan, despite their sound preclinical rationale

targeting the endothelin-A receptor pathway, failed to demonstrate a significant clinical benefit

in improving overall survival or progression-free survival in patients with castration-resistant

prostate cancer in large Phase III trials. The data from the ENTHUSE program and the SWOG

S0421 trial, among others, consistently showed a lack of efficacy for these agents, both as

monotherapy and in combination with chemotherapy. While the safety profiles were generally

manageable, the primary outcomes did not support their further development for this indication.

This comparative guide underscores the challenges in translating promising preclinical findings

into clinical success and highlights the importance of robust Phase III data in drug development

for oncology. The insights gained from the trials of zibotentan and atrasentan contribute to the
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broader understanding of the endothelin pathway's role in prostate cancer and inform future

research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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